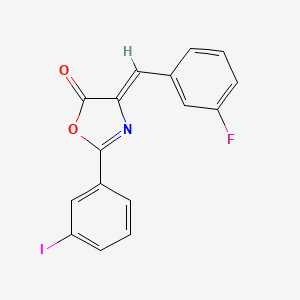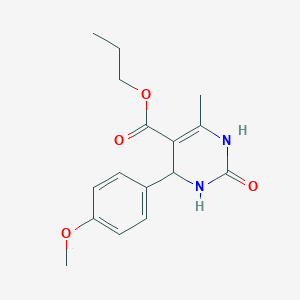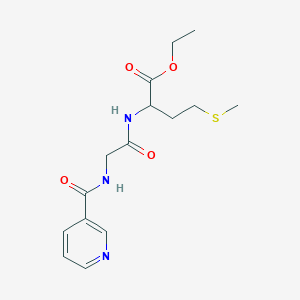![molecular formula C20H19ClN8O4 B11693110 2-Hydroxy-3-nitrobenzaldehyde [4-(4-chloroanilino)-6-(4-morpholinyl)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B11693110.png)
2-Hydroxy-3-nitrobenzaldehyde [4-(4-chloroanilino)-6-(4-morpholinyl)-1,3,5-triazin-2-yl]hydrazone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Hydroxy-3-nitrobenzaldehyde [4-(4-chloroanilino)-6-(4-morpholinyl)-1,3,5-triazin-2-yl]hydrazone is a complex organic compound with the molecular formula C20H19ClN8O4 . This compound is known for its unique structure, which combines a benzaldehyde derivative with a triazine ring, making it a subject of interest in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-3-nitrobenzaldehyde [4-(4-chloroanilino)-6-(4-morpholinyl)-1,3,5-triazin-2-yl]hydrazone typically involves multiple steps:
Formation of 2-Hydroxy-3-nitrobenzaldehyde: This can be synthesized by nitration of salicylaldehyde.
Preparation of 4-(4-chloroanilino)-6-(4-morpholinyl)-1,3,5-triazine: This involves the reaction of cyanuric chloride with 4-chloroaniline and morpholine.
Condensation Reaction: The final step involves the condensation of 2-Hydroxy-3-nitrobenzaldehyde with 4-(4-chloroanilino)-6-(4-morpholinyl)-1,3,5-triazine in the presence of a suitable hydrazine derivative.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized use in research rather than large-scale manufacturing. the general principles of organic synthesis, such as maintaining reaction conditions and purity, apply.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group.
Reduction: The nitro group can be reduced to an amine group under suitable conditions.
Substitution: The triazine ring allows for various substitution reactions, particularly nucleophilic substitutions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophilic reagents like amines or thiols can be used for substitution reactions on the triazine ring.
Major Products
Oxidation: Oxidized derivatives of the benzaldehyde moiety.
Reduction: Amino derivatives of the original compound.
Substitution: Various substituted triazine derivatives.
科学的研究の応用
2-Hydroxy-3-nitrobenzaldehyde [4-(4-chloroanilino)-6-(4-morpholinyl)-1,3,5-triazin-2-yl]hydrazone has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Used in the development of specialized materials and as a chemical intermediate.
作用機序
The mechanism of action of this compound is not fully understood, but it is believed to interact with various molecular targets due to its complex structure. The triazine ring and nitrobenzaldehyde moiety may interact with enzymes and receptors, leading to various biological effects. Further research is needed to elucidate the exact pathways involved.
類似化合物との比較
Similar Compounds
- 2-Hydroxy-5-nitrobenzaldehyde [4-(4-chloroanilino)-6-(4-morpholinyl)-1,3,5-triazin-2-yl]hydrazone
- 3-Nitrobenzaldehyde [3-(4-ethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]hydrazone
- 4-Nitrobenzaldehyde [3-(4-ethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]hydrazone
Uniqueness
What sets 2-Hydroxy-3-nitrobenzaldehyde [4-(4-chloroanilino)-6-(4-morpholinyl)-1,3,5-triazin-2-yl]hydrazone apart is its unique combination of functional groups, which allows for a wide range of chemical reactions and potential applications. Its structure provides a versatile platform for further chemical modifications and research.
特性
分子式 |
C20H19ClN8O4 |
|---|---|
分子量 |
470.9 g/mol |
IUPAC名 |
2-[(E)-[[4-(4-chloroanilino)-6-morpholin-4-yl-1,3,5-triazin-2-yl]hydrazinylidene]methyl]-6-nitrophenol |
InChI |
InChI=1S/C20H19ClN8O4/c21-14-4-6-15(7-5-14)23-18-24-19(26-20(25-18)28-8-10-33-11-9-28)27-22-12-13-2-1-3-16(17(13)30)29(31)32/h1-7,12,30H,8-11H2,(H2,23,24,25,26,27)/b22-12+ |
InChIキー |
OGHZURSYTPUFBA-WSDLNYQXSA-N |
異性体SMILES |
C1COCCN1C2=NC(=NC(=N2)N/N=C/C3=C(C(=CC=C3)[N+](=O)[O-])O)NC4=CC=C(C=C4)Cl |
正規SMILES |
C1COCCN1C2=NC(=NC(=N2)NN=CC3=C(C(=CC=C3)[N+](=O)[O-])O)NC4=CC=C(C=C4)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[5-methyl-2-(propan-2-yl)phenoxy]acetamide](/img/structure/B11693033.png)
![2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-{(E)-[4-(diethylamino)-2-hydroxyphenyl]methylidene}acetohydrazide](/img/structure/B11693040.png)
![2,2-dimethyl-5-[5-(3-nitrophenyl)furan-2-yl]-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B11693049.png)
![17-(4-Methoxy-2-nitrophenyl)-1-methyl-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione (non-preferred name)](/img/structure/B11693058.png)


![N'-{(E)-[5-bromo-2-(propan-2-yloxy)phenyl]methylidene}-2-(5-phenyl-2H-tetrazol-2-yl)acetohydrazide](/img/structure/B11693077.png)

![N-[3-({(2E)-2-[2-hydroxy-3-(prop-2-en-1-yl)benzylidene]hydrazinyl}carbonyl)phenyl]-3-nitrobenzamide](/img/structure/B11693089.png)
![2-[(2E)-2-(4-fluorobenzylidene)hydrazinyl]-1H-benzimidazole](/img/structure/B11693090.png)
![3,4-dimethyl-N-[4-methyl-4-(trichloromethyl)cyclohexa-2,5-dien-1-ylidene]aniline](/img/structure/B11693093.png)
![N'-[2-(4-chloro-3,5-dimethylphenoxy)acetyl]-2-(4-methoxyphenoxy)acetohydrazide](/img/structure/B11693098.png)

![3-[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl]-8-methoxy-2H-chromen-2-one](/img/structure/B11693103.png)
